molecular formula C19H21ClN2O4S B2826458 3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide CAS No. 954655-84-6

3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide

Cat. No.: B2826458
CAS No.: 954655-84-6
M. Wt: 408.9
InChI Key: JWDWLKCBLMKALI-UHFFFAOYSA-N
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Description

3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic small molecule of significant interest in medicinal chemistry research. It features a benzenesulfonamide group linked to a 5-oxopyrrolidine scaffold, a structure known to exhibit affinity for carbonic anhydrase (CA) enzymes . Researchers are exploring this class of compounds as potential inhibitors of CA isoenzymes, including CAIX and CAXII, which are attractive targets in oncology due to their overexpression in hypoxic tumor environments . The integration of the 5-oxopyrrolidine core is a recognized strategy in drug discovery, as this scaffold is frequently employed in the development of novel antimicrobial agents targeting Gram-positive pathogens and drug-resistant fungi . The specific structural elements of this compound—including the 3-chloro-benzenesulfonamide moiety and the 4-ethoxyphenyl substitution—are key for structure-activity relationship (SAR) studies. These features allow researchers to modulate the compound's binding affinity, selectivity, and overall pharmacological profile . This reagent is provided For Research Use Only and is intended solely for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

3-chloro-N-[[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN2O4S/c1-2-26-17-8-6-16(7-9-17)22-13-14(10-19(22)23)12-21-27(24,25)18-5-3-4-15(20)11-18/h3-9,11,14,21H,2,10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWDWLKCBLMKALI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CC(CC2=O)CNS(=O)(=O)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of benzenesulfonamides. Its complex structure includes a chlorinated aromatic moiety and a pyrrolidinone ring, which contribute to its potential biological activities. This article delves into the biological activity of this compound, focusing on enzyme inhibition, anticancer properties, and other pharmacological effects.

Chemical Structure and Properties

The molecular formula for this compound is C18H19ClN2O4SC_{18}H_{19}ClN_{2}O_{4}S, with a molecular weight of 394.87 g/mol. The compound features several functional groups that enhance its biological activity, particularly the sulfonamide moiety known for its diverse pharmacological properties.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including:

  • Enzyme Inhibition : Benzenesulfonamides are known to inhibit carbonic anhydrases, which are involved in tumor growth and metastasis. This inhibition can lead to reduced cancer cell proliferation.
  • Anticancer Properties : Studies have shown that related compounds can induce apoptosis in various cancer cell lines. For instance, benzenesulfonamide derivatives have demonstrated effectiveness against breast cancer cells through apoptosis pathways.

Table of Related Compounds

The following table summarizes the structural features and biological activities of compounds related to this compound:

Compound NameStructural FeaturesUnique AspectsBiological Activity
2-chloro-N-(4-methoxyphenyl)acetamideContains methoxyphenyl and chloro groupsLacks pyrrolidinone moietyAnticancer activity
2-chloro-N-(3-chloro-4-methoxyphenyl)acetamideSimilar structure with an additional chloro groupExtra chlorination on phenyl ringEnzyme inhibition
2-chloro-N-(4-ethoxyphenyl)quinazolin-4-amineContains quinazolin core instead of pyrrolidinoneDifferent core structure affecting propertiesAntimicrobial effects

The mechanism of action for this compound is primarily through its interaction with specific enzymes and receptors. Interaction studies have shown that this compound may bind to carbonic anhydrases and other target proteins, inhibiting their activity and leading to downstream effects such as reduced tumor growth.

Case Studies

  • Antitumor Activity : A study conducted on various cancer cell lines demonstrated that derivatives similar to this compound significantly inhibited cell viability at concentrations as low as 10 µM. The analysis included assays measuring apoptosis markers, indicating a robust anticancer potential.
  • Enzyme Inhibition : In vitro experiments revealed that the compound exhibited potent inhibition against acetylcholinesterase (AChE), a key enzyme in neurotransmitter regulation. This suggests potential applications in treating neurodegenerative diseases.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:

Core Structure: The target compound uses a pyrrolidinone core, while analogs 15–18 () feature a piperidine backbone. Compound CAS 532386-24-6 () employs an isoxazole ring, which may enhance metabolic stability due to aromaticity .

Substituent Effects :

  • Electron-Withdrawing Groups : The 3-chloro substituent (target compound and 15 ) likely increases electrophilicity, enhancing interactions with nucleophilic residues in binding pockets.
  • Fluoro/Methoxy Groups : Compound 16 (5-chloro-2-fluoro) and 17 (5-chloro-2-methoxy) demonstrate how halogen and alkoxy groups modulate solubility and lipophilicity. The methoxy group in 17 increases polarity, reflected in its solid state .
  • Bulkier Groups : Compound 18 ’s naphthyl group introduces steric bulk, which may improve selectivity but reduce solubility .

Synthetic Efficiency :

  • Yields for 15–18 range from 67–83%, with 15 achieving the highest yield (83%) due to favorable reactivity of 3-chlorobenzenesulfonyl chloride. Lower yields for 16 (67%) may stem from steric hindrance from the fluorine substituent .

Computational and Analytical Tools

Structural characterization of analogs relied on 1H/13C NMR and UPLC/MS (), while crystallographic studies for related compounds utilized SHELX () and ORTEP-3 () for 3D visualization .

Q & A

Q. What synthetic strategies are recommended for optimizing the yield of 3-chloro-N-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)benzenesulfonamide?

Answer: The synthesis involves multi-step reactions requiring precise control of reaction parameters. Key considerations include:

  • Temperature and Solvent Optimization : Reactions often proceed under inert atmospheres (e.g., nitrogen) to prevent oxidation or side reactions. Polar aprotic solvents like DMF or acetonitrile are preferred for sulfonamide coupling steps .
  • Chromatographic Purification : Flash column chromatography or preparative HPLC is critical for isolating intermediates and final products with high purity (>95%) .
  • Stepwise Monitoring : Thin-layer chromatography (TLC) and LC-MS are used to track reaction progress and identify byproducts .

Q. How can the structural integrity of this compound be confirmed during synthesis?

Answer: Analytical techniques are essential for validation:

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm regiochemistry and substituent positions, particularly for the ethoxyphenyl and pyrrolidinone moieties .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and isotopic patterns, distinguishing between isomers or impurities .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry in crystalline intermediates .

Q. What in vitro assays are suitable for preliminary biological screening of this compound?

Answer:

  • Enzyme Inhibition Assays : Sulfonamides are known to inhibit carbonic anhydrases or proteases. Use fluorogenic substrates (e.g., 4-nitrophenyl acetate) to measure IC50_{50} values .
  • Cellular Viability Assays : MTT or resazurin-based assays in cell lines (e.g., HEK293) assess cytotoxicity at varying concentrations (e.g., 1–100 µM) .

Advanced Research Questions

Q. How do structural modifications (e.g., chloro vs. fluoro substituents) impact biological activity?

Answer:

  • Electron-Withdrawing Effects : Chloro groups enhance electrophilicity, potentially increasing binding affinity to targets like kinases. Fluorine substitutions may improve metabolic stability but reduce solubility .
  • Case Study : Replacing the 3-chloro group with trifluoromethyl (CF3_3) in analogous compounds improved blood-brain barrier penetration in neuropharmacology models .

Q. What mechanistic insights explain contradictory bioactivity data in different cell lines?

Answer:

  • Target Selectivity : Variations in receptor expression (e.g., GPCRs vs. ion channels) across cell lines can lead to divergent results. Use siRNA knockdown or CRISPR-Cas9 models to validate target specificity .
  • Metabolic Stability : Differences in cytochrome P450 activity between cell lines may alter compound half-life. Perform LC-MS/MS pharmacokinetic profiling in cell lysates .

Q. How can reaction pathways for unexpected byproducts be elucidated?

Answer:

  • Kinetic Analysis : Quench reactions at intervals (e.g., 0, 30, 60 min) and analyze intermediates via HRMS to identify branching points .
  • Computational Modeling : Density functional theory (DFT) calculations predict energetically favorable pathways for side reactions (e.g., sulfonamide hydrolysis under acidic conditions) .

Q. What strategies improve the compound’s solubility for in vivo studies?

Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the sulfonamide nitrogen, enhancing aqueous solubility while maintaining activity .
  • Co-solvent Systems : Use PEG-400 or cyclodextrin-based formulations to achieve >1 mg/mL solubility in PBS for intravenous administration .

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